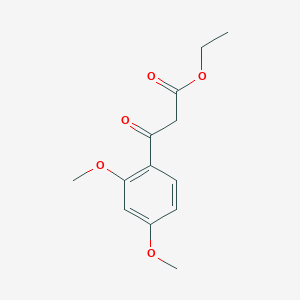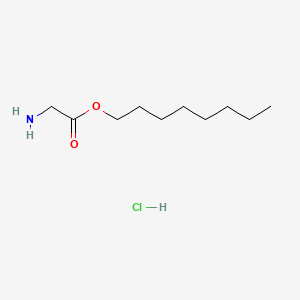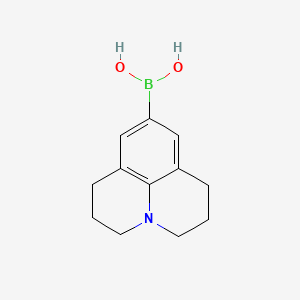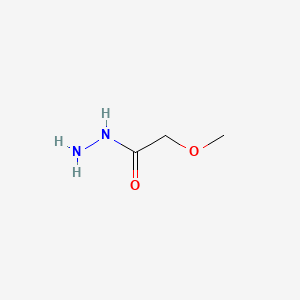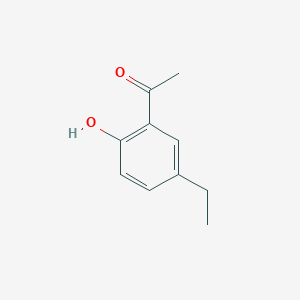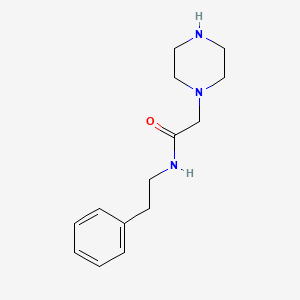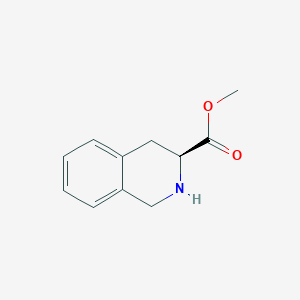
4-(1,3-Oxazol-5-yl)benzonitril
Übersicht
Beschreibung
4-(1,3-Oxazol-5-yl)benzonitrile is a useful research compound. Its molecular formula is C10H6N2O and its molecular weight is 170.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1,3-Oxazol-5-yl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,3-Oxazol-5-yl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Oxazolderivate, einschließlich „4-(1,3-Oxazol-5-yl)benzonitril“, wurden auf ihre antimikrobiellen Eigenschaften untersucht. Diese Verbindungen haben sich als vielversprechend im Kampf gegen verschiedene Bakterienstämme erwiesen und sind daher wertvoll für die Entwicklung neuer Antibiotika .
Antikrebs-Eigenschaften
Die Struktur von Oxazolderivaten wurde mit einer Antikrebsaktivität in Verbindung gebracht. Forscher untersuchen „this compound“ auf sein potenzielles Einsatzgebiet in der Krebsbehandlung, insbesondere bei der gezielten Behandlung bestimmter Krebszelllinien .
Antituberkulosemittel
Tuberkulose ist nach wie vor eine globale Gesundheitsherausforderung, und Oxazolderivate werden auf ihre antituberkulösen Wirkungen untersucht. “this compound” könnte einen neuen Weg für die Tuberkulosetherapie eröffnen .
Entzündungshemmende und schmerzlindernde Wirkungen
Der Oxazol-Kern ist bekannt für seine entzündungshemmenden und schmerzlindernden Wirkungen. Dies macht „this compound“ zu einer interessanten Verbindung für die Entwicklung neuer entzündungshemmender Medikamente .
Antidiabetische Aktivität
Oxazolderivate wurden mit einer antidiabetischen Aktivität in Verbindung gebracht. “this compound” könnte ein Schlüsselmolekül bei der Synthese von Medikamenten zur Behandlung von Diabetes sein .
Anti-Adipositas-Anwendungen
Da Fettleibigkeit ein großes Gesundheitsproblem darstellt, werden Oxazolderivate wie „this compound“ auf ihre potenziellen Anti-Adipositas-Effekte untersucht. Diese Verbindungen könnten zu neuen Behandlungen für Gewichtsmanagement führen .
Wirkmechanismus
Target of Action
Oxazole derivatives, which include 4-(1,3-oxazol-5-yl)benzonitrile, have been found to exhibit a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Mode of Action
Oxazole derivatives are known to interact with various enzymes and receptors in biological systems through numerous non-covalent interactions . This interaction leads to changes in the biological responses of these systems .
Biochemical Pathways
Oxazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
It has been found that some oxazole derivatives show effective inhibition of biofilm growth , suggesting that 4-(1,3-Oxazol-5-yl)benzonitrile may have similar effects.
Biochemische Analyse
Biochemical Properties
4-(1,3-Oxazol-5-yl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. Additionally, 4-(1,3-Oxazol-5-yl)benzonitrile can interact with nucleic acids, influencing gene expression and cellular processes .
Cellular Effects
The effects of 4-(1,3-Oxazol-5-yl)benzonitrile on various types of cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. In cancer cells, 4-(1,3-Oxazol-5-yl)benzonitrile has been observed to induce cell cycle arrest and apoptosis, thereby inhibiting tumor growth .
Molecular Mechanism
At the molecular level, 4-(1,3-Oxazol-5-yl)benzonitrile exerts its effects through several mechanisms. It can bind to enzymes and inhibit their activity, leading to changes in metabolic pathways. The compound also interacts with transcription factors, influencing gene expression. Additionally, 4-(1,3-Oxazol-5-yl)benzonitrile can modulate the activity of signaling molecules, such as kinases and phosphatases, thereby affecting cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1,3-Oxazol-5-yl)benzonitrile change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-(1,3-Oxazol-5-yl)benzonitrile is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of 4-(1,3-Oxazol-5-yl)benzonitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a biological response. At very high doses, 4-(1,3-Oxazol-5-yl)benzonitrile can exhibit toxic or adverse effects, such as cytotoxicity and organ damage .
Metabolic Pathways
4-(1,3-Oxazol-5-yl)benzonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can inhibit key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. Additionally, 4-(1,3-Oxazol-5-yl)benzonitrile can affect the activity of transporters and other proteins involved in metabolic processes .
Transport and Distribution
Within cells and tissues, 4-(1,3-Oxazol-5-yl)benzonitrile is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The compound’s distribution within cells can affect its biological activity, as it may concentrate in specific cellular compartments or organelles .
Subcellular Localization
The subcellular localization of 4-(1,3-Oxazol-5-yl)benzonitrile is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects. For example, 4-(1,3-Oxazol-5-yl)benzonitrile may localize to the nucleus, where it can interact with transcription factors and influence gene expression .
Eigenschaften
IUPAC Name |
4-(1,3-oxazol-5-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMCNLOQTURTHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380448 | |
| Record name | 4-(1,3-Oxazol-5-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87150-13-8 | |
| Record name | 4-(1,3-Oxazol-5-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


